molecular formula C16H20NO2P B14345529 Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate CAS No. 91944-71-7

Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate

Cat. No.: B14345529
CAS No.: 91944-71-7
M. Wt: 289.31 g/mol
InChI Key: VZWGEPAIKMCXKZ-UHFFFAOYSA-N
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Description

Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate is an organic compound that belongs to the class of phosphinates. Phosphinates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group. This compound has a unique structure that includes a phenyl group, a methylamino group, and an ethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate typically involves the reaction of a phosphinic acid derivative with an appropriate amine and an alkylating agent. One common method is the reaction of phenylphosphinic acid with 2-(methylamino)benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of the reaction can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The phenyl and ethyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphinic acid: Lacks the ethyl and methylamino groups.

    Ethyl phenylphosphinate: Lacks the methylamino group.

    Methyl {[2-(methylamino)phenyl]methyl}phenylphosphinate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of both the ethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

91944-71-7

Molecular Formula

C16H20NO2P

Molecular Weight

289.31 g/mol

IUPAC Name

2-[[ethoxy(phenyl)phosphoryl]methyl]-N-methylaniline

InChI

InChI=1S/C16H20NO2P/c1-3-19-20(18,15-10-5-4-6-11-15)13-14-9-7-8-12-16(14)17-2/h4-12,17H,3,13H2,1-2H3

InChI Key

VZWGEPAIKMCXKZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1NC)C2=CC=CC=C2

Origin of Product

United States

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